(2-methyl-1H-pyrrol-3-yl)methanamine
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Overview
Description
(2-methyl-1H-pyrrol-3-yl)methanamine is an organic compound that belongs to the class of pyrroles. Pyrroles are five-membered heterocyclic compounds containing one nitrogen atom in the ring. This compound is characterized by a methyl group attached to the second carbon of the pyrrole ring and a methanamine group attached to the third carbon. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-methyl-1H-pyrrol-3-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 2-methylpyrrole with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product.
Another method involves the use of 2-methylpyrrole and methanamine in the presence of a suitable catalyst. The reaction is typically carried out under mild conditions, and the product is purified through standard techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control reaction parameters precisely. The final product is usually subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
(2-methyl-1H-pyrrol-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrrole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrrole derivatives.
Substitution: The compound can undergo substitution reactions, where the methanamine group can be replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, various solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrrole-2-carboxylic acid derivatives, while reduction may produce pyrrolidine derivatives.
Scientific Research Applications
(2-methyl-1H-pyrrol-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the production of specialty chemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of (2-methyl-1H-pyrrol-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the context of the interaction.
Comparison with Similar Compounds
Similar Compounds
- (1-methyl-1H-pyrrol-3-yl)methanamine
- 2-(2-methyl-1H-pyrrol-3-yl)-2-oxo-N-(pyridine-3-yl)acetamide
- 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamine
Uniqueness
(2-methyl-1H-pyrrol-3-yl)methanamine is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2 |
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Molecular Weight |
110.16 g/mol |
IUPAC Name |
(2-methyl-1H-pyrrol-3-yl)methanamine |
InChI |
InChI=1S/C6H10N2/c1-5-6(4-7)2-3-8-5/h2-3,8H,4,7H2,1H3 |
InChI Key |
IPOOCCVNLRMRPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CN1)CN |
Origin of Product |
United States |
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